molecular formula C17H20O4 B2478559 Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate CAS No. 82760-72-3

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate

Cat. No.: B2478559
CAS No.: 82760-72-3
M. Wt: 288.343
InChI Key: FEAULXCJMWSSSZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a cyclohexyl group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of cyclohexylbenzene with an appropriate acyl chloride, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxobutanoate moiety into different functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexaprofen: A compound with a similar cyclohexylphenyl structure, used as an anti-inflammatory agent.

    2-(4-Cyclohexylphenyl)propionic acid: Another structurally related compound with potential pharmaceutical applications.

Uniqueness

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAULXCJMWSSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 22 ml of dry benzene there was added, under nitrogen atmosphere, 1.68 g (31.2 mMol) of sodium methoxide. There was then slowly added with stirring a solution of 6.06 g (30 mMol) of the 4-cyclohexyl acetophenone prepared in Step A above and 3.54 g (30 mMol) of freshly recrystallized dimethyl oxalate in 40 ml of benzene. The reaction mixture was cooled and soon after addition a yellow crystalline precipitate formed. The reaction mixture was allowed to warm to room temperature and stirred for an additional hour. There was then added 75 ml of ether and 24 ml of 2 N hydrochloric acid with 6 ml of water. The mixture was shaken for about 15 minutes, until all of the solid dissolved. The organic layer was then separated, washed with a small amount of water, and dried over magnesium sulfate. The solvent was then evaporated, the residue partially crystallized on cooling, and then crystallized from 3:1 petroleum ether:benzene. After cooling, 3.33 g of yellow solid product, m.p. 96°-98° C., was filtered off.
Name
sodium methoxide
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
4-cyclohexyl acetophenone
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
reactant
Reaction Step Five
Quantity
24 mL
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

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